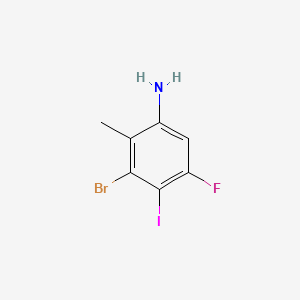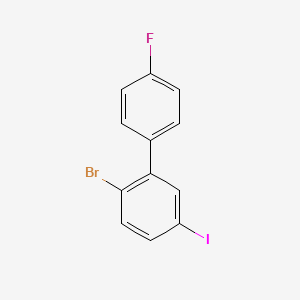
2-Bromo-4'-fluoro-5-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the biphenyl structure. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl typically involves multi-step reactions starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the biphenyl structure can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Substitution Reactions: Fluorination and iodination can be achieved through nucleophilic substitution reactions using appropriate reagents such as potassium fluoride (KF) and iodine (I2) in the presence of catalysts or under specific reaction conditions.
Industrial Production Methods
Industrial production of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of biphenyl derivatives with different functional groups, while oxidation and reduction can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic or electrophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-fluoro-1,1’-biphenyl: Lacks the iodine atom, which may result in different chemical properties and reactivity.
2-Iodo-4’-fluoro-1,1’-biphenyl:
2-Bromo-5-iodo-1,1’-biphenyl: Lacks the fluorine atom, leading to variations in its chemical and physical properties.
Uniqueness
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1823345-34-1 |
|---|---|
Molecular Formula |
C12H7BrFI |
Molecular Weight |
376.99 g/mol |
IUPAC Name |
1-bromo-2-(4-fluorophenyl)-4-iodobenzene |
InChI |
InChI=1S/C12H7BrFI/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7H |
InChI Key |
ATXOFRNZXFCIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)I)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



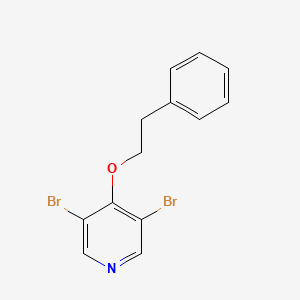



![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
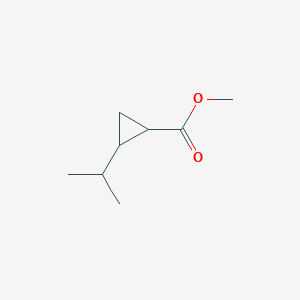
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
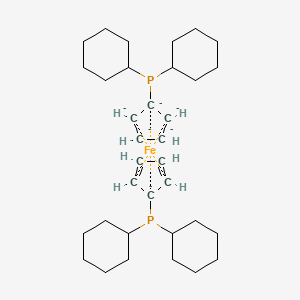
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
